LogP Differentiation: 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid vs. [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid
The target compound exhibits a calculated LogP of -1.73, whereas the closely related analog [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS 1039559-08-4) has a measured LogP of 0.16 [1]. This nearly 2-log unit difference in lipophilicity stems from the positional isomerism of the benzyl group (1-benzyl vs. 1-(4-methylbenzyl)) and substantially impacts aqueous solubility and passive membrane diffusion [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.73 (calculated) |
| Comparator Or Baseline | [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid, LogP = 0.16 (measured) |
| Quantified Difference | ΔLogP ≈ 1.9 |
| Conditions | Target: calculated via JChem; Comparator: measured value (Hit2Lead). |
Why This Matters
A lower LogP predicts higher aqueous solubility and potentially reduced membrane permeability, guiding formulation and dosing strategies in early discovery.
- [1] ChemBase. 2-(1-benzyl-4-methyl-3-oxopiperazin-2-yl)acetic acid – Theoretical Calculated Properties (LogP -1.73). http://www.chembase.cn/molecule-50387.html; Hit2Lead. [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid – LogP 0.16. SC-91184256. https://www.hit2lead.com/screening-compounds/91184256 View Source
- [2] ChemBase. 2-(1-benzyl-4-methyl-3-oxopiperazin-2-yl)acetic acid – Theoretical Calculated Properties (LogP -1.73). http://www.chembase.cn/molecule-50387.html View Source
